molecular formula C12H12FN B1586677 1-(4-Fluorophenyl)cyclopentanecarbonitrile CAS No. 83706-50-7

1-(4-Fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B1586677
CAS No.: 83706-50-7
M. Wt: 189.23 g/mol
InChI Key: MAGOCEYAQAZRNE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopentanecarbonitrile (CAS 83706-50-7) is a nitrile-substituted cyclopentane derivative with a para-fluorophenyl substituent. Its molecular formula is C₁₂H₁₂FN, with a molecular weight of 189.22 g/mol . The compound is classified as toxic (Category III) and is used in pharmaceutical and materials research due to its structural versatility .

Properties

IUPAC Name

1-(4-fluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGOCEYAQAZRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232570
Record name 1-(4-Fluorophenyl)cyclopentanecarbonitrile
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Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83706-50-7
Record name 1-(4-Fluorophenyl)cyclopentanecarbonitrile
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Record name 1-(4-Fluorophenyl)cyclopentanecarbonitrile
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Record name 1-(4-Fluorophenyl)cyclopentanecarbonitrile
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Record name 1-(4-fluorophenyl)cyclopentanecarbonitrile
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Preparation Methods

The synthesis of 1-(4-Fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-fluorophenylacetonitrile with 1,4-dibromobutane in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by quenching with water and extraction with an organic solvent . The product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-Fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS 1206-15-1)
  • Molecular Formula: C₁₃H₁₅NO
  • Molecular Weight : 201.26 g/mol
  • Boiling Point : 145°C at 1 Torr .
  • Key Difference : The para-methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. This substitution reduces electrophilicity and may alter biological activity .
1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile
  • Limited data available, but the combined chloro-fluoro substitution introduces steric and electronic effects distinct from the para-fluoro analog .
Positional Isomers (e.g., 1-(2-Fluorophenyl)cyclopentanecarbonitrile, CAS 214262-89-2)

Ring Size Variations

1-(4-Fluorophenyl)cyclopropanecarbonitrile (CAS 97009-67-1)
  • Molecular Formula : C₁₀H₉FN
  • Key Difference : The cyclopropane ring introduces high ring strain, which may destabilize the molecule or alter its conformational flexibility compared to the cyclopentane analog .
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8)

Functional Group Modifications

1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid (CAS 80789-69-1)
  • Molecular Formula : C₁₂H₁₃ClO₂
  • Key Difference : The carboxylic acid group enhances polarity and hydrogen-bonding capacity, contrasting with the nitrile group’s moderate polarity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituent/Ring Feature
1-(4-Fluorophenyl)cyclopentanecarbonitrile 189.22 N/A Para-fluoro, cyclopentane
1-(4-Methoxyphenyl)cyclopentanecarbonitrile 201.26 145 (1 Torr) Para-methoxy
1-(4-Fluorophenyl)cyclopropanecarbonitrile 173.19 N/A Cyclopropane
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile 221.24 N/A Di-fluoro, cyclohexane

Biological Activity

1-(4-Fluorophenyl)cyclopentanecarbonitrile is an organic compound with notable biological activities, particularly in pharmacological applications. This article explores its synthesis, mechanism of action, biological effects, and comparative analysis with similar compounds.

Overview

  • Molecular Formula : C12H12FN
  • Molecular Weight : 189.23 g/mol
  • CAS Number : 83706-50-7

The compound is synthesized through a reaction involving 4-fluorophenylacetonitrile and 1,4-dibromobutane, typically in the presence of sodium hydride in dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activity, leading to various biological effects .

Biological Activity

Research indicates that this compound exhibits promising biological activity:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been identified as a potential dual inhibitor of autophagy and REV-ERB, which are critical pathways in cancer biology .
  • Metabolic Stability : The compound's lipophilicity enhances its metabolic stability compared to analogs like 1-(4-Chlorophenyl)cyclopentanecarbonitrile, potentially leading to better pharmacokinetic profiles .

Comparative Analysis

To understand the relative biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameSubstituentBiological ActivityRemarks
This compoundFluorineAnticancer potential; REV-ERB inhibitorHigher metabolic stability
1-(4-Chlorophenyl)cyclopentanecarbonitrileChlorineModerate activityLower lipophilicity
1-(4-Bromophenyl)cyclopentanecarbonitrileBromineLimited data availablePotentially less stable

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

  • Inhibition of Autophagy : In vitro assays demonstrated that the compound disrupts lysosomal function and blocks late-stage autophagy processes. This effect was noted to enhance the expression of REV-ERB target genes in breast cancer cells .
  • Structure-Activity Relationship (SAR) : SAR studies indicated that modifications to the para-fluoro phenyl group can significantly affect metabolic stability and anticancer efficacy. For instance, certain analogs showed improved stability and potency against various cancer cell lines .
  • Pharmacokinetics : The compound's pharmacokinetic profile shows promise for further development as a therapeutic agent. Its high lipophilicity suggests good absorption and distribution characteristics within biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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